molecular formula C20H20N2O4S B2641024 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 1904036-05-0

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2641024
CAS No.: 1904036-05-0
M. Wt: 384.45
InChI Key: XYTOZGVIHBBRMC-UHFFFAOYSA-N
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Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H20N2O4S and its molecular weight is 384.45. The purity is usually 95%.
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Scientific Research Applications

TRPV1 Antagonists for Analgesic Activity

Research into pyridine derivatives, including those related to the specified chemical structure, has demonstrated significant potential in developing potent TRPV1 antagonists. These compounds have shown excellent antagonism to capsaicin as well as multiple hTRPV1 activators, indicating strong analgesic activity in vivo. This suggests their utility in pain management strategies (Ryu et al., 2015).

PKCtheta Inhibitors for Immunomodulation

A series of substituted heteroaryl 3-pyridinecarbonitriles, structurally related to the query compound, have been identified as inhibitors of PKCtheta, a protein kinase C isoform involved in T cell activation. These findings highlight the potential for designing new immunomodulatory agents targeting autoimmune diseases and transplant rejection (Subrath et al., 2009).

Antiprotozoal Agents

Dicationic imidazo[1,2-a]pyridines, including compounds with furan derivatives, have been explored for their antiprotozoal activity, showing strong DNA affinities and significant in vitro and in vivo efficacy against T. b. rhodesiense and P. falciparum. These results underscore the therapeutic potential of such compounds in treating protozoal infections (Ismail et al., 2004).

Spin-Crossover and Crystallographic Phase Changes

Investigations into iron(II) complexes of sulfanyl-, sulfinyl-, and sulfonyl-dipyrazolylpyridine ligands have revealed intricate interplays between spin-crossover phenomena and crystallographic phase changes. These studies offer insights into the design of materials with potential applications in sensors and memory devices (Cook et al., 2015).

Topical and Systemic Inflammation Inhibitors

N-pyridinyl(methyl)indole-1- or 3-propanamides and propenamides, related to the query compound, have been synthesized and evaluated for their anti-inflammatory properties. They act as non-acidic NSAIDs with significant activity in TPA-induced mouse ear swelling assays, highlighting their potential in developing new anti-inflammatory agents (Dassonville et al., 2008).

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-27(24,25)17-8-4-15(5-9-17)7-11-20(23)22-14-16-6-10-18(21-13-16)19-3-2-12-26-19/h2-6,8-10,12-13H,7,11,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTOZGVIHBBRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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